(4-(Dimethylamino)phenyl)boronic acid hydrochloride

描述

Structural Identification and Nomenclature

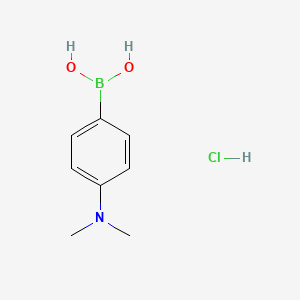

This compound exhibits a complex molecular architecture that combines aromatic, amino, and boronic acid functionalities within a single molecular framework. The compound possesses the molecular formula C8H13BClNO2 with a molecular weight of 201.46 grams per mole, representing the hydrochloride salt of the parent boronic acid. The International Union of Pure and Applied Chemistry designation for this compound is [4-(dimethylamino)phenyl]boronic acid;hydrochloride, reflecting its systematic nomenclature conventions.

The structural backbone consists of a benzene ring substituted at the para position with both a dimethylamino group and a boronic acid moiety. The dimethylamino substituent, characterized by the presence of two methyl groups attached to a nitrogen atom, imparts electron-donating characteristics to the aromatic system through resonance effects. This electronic influence significantly affects the reactivity profile of the boronic acid functionality, enhancing its nucleophilic character in cross-coupling reactions. The boronic acid group maintains the characteristic boron-oxygen connectivity pattern, with the boron atom exhibiting sp2 hybridization and possessing a vacant p orbital that contributes to its Lewis acidic properties.

The Chemical Abstracts Service registry number for the hydrochloride salt is 1150114-73-0, while the parent free acid bears the registry number 28611-39-4. The compound exhibits multiple synonymous designations in chemical literature, including 4-(N,N-Dimethylamino)Phenylboronic Acid Hydrochloride and 4-Dimethylaminophenylboronic acid hydrochloride, reflecting variations in nomenclature conventions across different chemical databases and suppliers. The Simplified Molecular Input Line Entry System representation for the compound is expressed as B(C1=CC=C(C=C1)N(C)C)(O)O.Cl, providing a standardized method for computational identification.

The parent compound, (4-(dimethylamino)phenyl)boronic acid, exists as a distinct chemical entity with molecular formula C8H12BNO2 and molecular weight 165.00 grams per mole. This free acid form demonstrates the characteristic properties of aromatic boronic acids, including the ability to form reversible covalent complexes with diol-containing molecules and participation in palladium-catalyzed cross-coupling reactions. The conversion to the hydrochloride salt involves protonation of the dimethylamino group, resulting in enhanced water solubility and improved crystalline properties that facilitate purification and storage.

The three-dimensional molecular geometry of this compound reflects the planar arrangement of the aromatic ring system with the boronic acid group adopting a trigonal planar configuration around the boron center. The dimethylamino substituent exhibits pyramidal geometry at the nitrogen atom, with the two methyl groups and the aromatic carbon forming a tetrahedral arrangement. This spatial organization creates distinct electronic environments that influence both the chemical reactivity and physical properties of the compound.

Historical Development in Boronic Acid Chemistry

The development of this compound is intrinsically linked to the broader evolution of organoboron chemistry, which traces its origins to the pioneering work of Edward Frankland in 1860. Frankland's groundbreaking synthesis of ethylboronic acid through the oxidation of triethylborane established the foundational principles for accessing organoboron compounds and demonstrated their unique chemical properties. This initial discovery involved a two-stage process wherein diethylzinc reacted with triethyl borate to produce triethylborane, which subsequently underwent atmospheric oxidation to yield ethylboronic acid.

The historical trajectory of boronic acid chemistry experienced significant acceleration following the development of more sophisticated synthetic methodologies in the twentieth century. The introduction of organometallic approaches, particularly those involving lithium and magnesium-based reagents, provided more reliable and scalable routes to diverse boronic acid derivatives. These methodological advances enabled the systematic exploration of substituted phenylboronic acids, including those bearing electron-donating substituents such as the dimethylamino group that characterizes the compound under investigation.

The emergence of palladium-catalyzed cross-coupling chemistry marked a transformative period in boronic acid utilization, with the seminal contributions of Akira Suzuki and Norio Miyaura fundamentally altering the landscape of synthetic organic chemistry. The first Suzuki-type cross-coupling reaction between phenylboronic acid and haloarenes was published in 1981, establishing a powerful methodology for carbon-carbon bond formation that would revolutionize synthetic strategy. This breakthrough catalyzed extensive research into boronic acid derivatives, as their unique reactivity profiles and compatibility with diverse functional groups made them invaluable synthetic intermediates.

The specific development of amino-substituted phenylboronic acids, including (4-(dimethylamino)phenyl)boronic acid, emerged from the recognition that electron-rich boronic acids exhibit enhanced reactivity in cross-coupling reactions. The dimethylamino substituent provides significant electron density to the aromatic system through resonance donation, thereby increasing the nucleophilicity of the boronic acid moiety and facilitating transmetallation processes in palladium-catalyzed reactions. This electronic activation principle became a cornerstone of boronic acid design, leading to the systematic investigation of various amino-substituted derivatives.

The evolution of boronic acid synthesis methodologies has been driven by the dual objectives of improving synthetic efficiency and expanding structural diversity. Modern approaches to boronic acid preparation include palladium-catalyzed borylation of aryl halides using diboron reagents, providing direct access to substituted phenylboronic acids from readily available starting materials. The development of these methodologies has been particularly significant for the preparation of functionalized boronic acids such as (4-(dimethylamino)phenyl)boronic acid, where traditional approaches might be complicated by the presence of basic nitrogen functionality.

The pharmaceutical applications of boronic acids have provided additional impetus for their development, with five Food and Drug Administration-approved boronic acid drugs demonstrating the clinical viability of this chemical class. While this compound is primarily utilized as a synthetic intermediate rather than a therapeutic agent, its development has been influenced by the broader recognition of boronic acids as valuable pharmaceutical building blocks. The incorporation of amino functionalities into boronic acid structures reflects the ongoing efforts to modulate their pharmacological properties and synthetic utility.

The contemporary status of boronic acid chemistry reflects a mature field that continues to evolve through methodological innovations and expanding applications. The development of specialized boronic acid derivatives such as this compound exemplifies the sophisticated understanding of structure-reactivity relationships that has emerged from decades of systematic investigation. Current research focuses on developing more efficient synthetic routes, exploring novel applications in medicinal chemistry, and understanding the fundamental principles governing boronic acid reactivity in complex molecular environments.

属性

IUPAC Name |

[4-(dimethylamino)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2.ClH/c1-10(2)8-5-3-7(4-6-8)9(11)12;/h3-6,11-12H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMHULQJOBVQRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N(C)C)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660580 | |

| Record name | [4-(Dimethylamino)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-73-0 | |

| Record name | Boronic acid, B-[4-(dimethylamino)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Dimethylamino)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Palladium-Catalyzed Borylation of Aryl Halides

One of the most widely used methods is the palladium-catalyzed borylation of aryl halides (e.g., 4-bromo-N,N-dimethylaniline) with bis(pinacolato)diboron or pinacol boronate esters, followed by hydrolysis to the free boronic acid and conversion to the hydrochloride salt.

- Reaction conditions : Pd(dppf)Cl₂ or Ni(dppf)(o-tol)Cl as catalysts are used with base such as potassium phosphate (K₃PO₄) in solvents like 1,4-dioxane or tetrahydrofuran (THF).

- Typical procedure : The aryl halide (e.g., 4-bromo-N,N-dimethylaniline) is reacted with bis(pinacolato)diboron under inert atmosphere at elevated temperatures (~80 °C) for several hours.

- Workup : After completion, the reaction mixture is purified by silica gel chromatography, and the boronate ester is hydrolyzed to the boronic acid. The hydrochloride salt is then formed by treatment with HCl in an appropriate solvent.

This method is favored for its high yields and functional group tolerance, preserving the dimethylamino group intact.

Lithiation Followed by Borylation

Another classical approach involves directed ortho-lithiation of N,N-dimethylaniline derivatives, followed by quenching with trialkyl borates (e.g., trimethyl borate) to install the boronic acid group.

- Procedure : Treatment of 4-(dimethylamino)aniline or its protected form with a strong base such as n-butyllithium at low temperature (-78 °C) generates the lithiated intermediate.

- Quenching : Addition of trimethyl borate leads to the formation of the boronate ester intermediate.

- Hydrolysis : Acidic workup hydrolyzes the ester to the boronic acid.

- Conversion to hydrochloride : The free boronic acid is treated with hydrochloric acid to yield the hydrochloride salt.

This method requires stringent temperature control and inert atmosphere but allows direct functionalization.

Protection/Deprotection Strategies

Given the nucleophilicity of the dimethylamino group, protection may be necessary during some synthetic steps to prevent side reactions.

- Protecting groups : Common amine protecting groups such as Boc (tert-butoxycarbonyl) or Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) can be used.

- Selective coupling : After protection, the boronic acid group is introduced via palladium-catalyzed coupling or lithiation methods.

- Deprotection : Mild acidic or Pd-mediated deprotection removes the protecting group without affecting the boronic acid moiety.

This approach is particularly useful in peptide conjugation chemistry where boronic acid derivatives are introduced late in the synthesis to avoid degradation under harsh conditions.

Representative Experimental Data and Reaction Conditions

| Method | Starting Material | Catalyst/Agent | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pd-catalyzed borylation | 4-bromo-N,N-dimethylaniline | Pd(dppf)Cl₂, K₃PO₄ | 1,4-dioxane | 80 | 85-95 | High selectivity, mild conditions |

| Ni-catalyzed borylation | 4-bromo-N,N-dimethylaniline | Ni(dppf)(o-tol)Cl, K₃PO₄ | THF or dioxane | 50-80 | 80-90 | Alternative catalyst, slightly lower yield |

| Directed lithiation + borylation | 4-(Dimethylamino)aniline | n-BuLi, trimethyl borate | THF | -78 to 0 | 70-80 | Requires low temperature, inert atmosphere |

| Protection/deprotection approach | Protected amine derivative | Pd-catalyzed coupling or lithiation | DMF, CH₂Cl₂ | Room temp to 80 | 75-85 | Useful for sensitive substrates and peptides |

Detailed Research Findings

- Catalyst efficiency : Pd(dppf)Cl₂ has been demonstrated to provide quantitative conversion in aryl boronic acid synthesis under optimized conditions, with reaction times around 4 hours.

- Effect of temperature : Higher temperatures (~80 °C) favor complete conversion, whereas room temperature reactions show little to no product formation.

- Purification : Silica gel chromatography with petroleum ether and ethyl acetate mixtures is effective for isolating the boronic acid derivatives in pure form.

- Hydrochloride salt formation : Treatment of the isolated boronic acid with hydrochloric acid in an appropriate solvent yields the stable hydrochloride salt, improving compound handling and storage.

- Protection strategies in peptide chemistry : Use of orthogonal protecting groups such as Dde or Alloc allows selective late-stage introduction of boronic acid moieties without compromising peptide integrity.

- Alternative metal catalysts : Nickel catalysts provide a cost-effective alternative to palladium with comparable yields but may require longer reaction times or higher catalyst loading.

化学反应分析

Types of Reactions

(4-(Dimethylamino)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling Reaction: This reaction forms carbon-carbon bonds by coupling aryl or vinyl boronic acids with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The compound can be oxidized to form corresponding phenols or quinones under specific conditions.

Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4

Bases: Potassium acetate, sodium carbonate

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Major Products

Suzuki-Miyaura Reaction: Formation of biaryl compounds

Oxidation: Formation of phenols or quinones

Substitution: Formation of substituted anilines

科学研究应用

(4-(Dimethylamino)phenyl)boronic acid hydrochloride has diverse applications in scientific research:

Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.

Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.

Industry: Utilized in the production of organic dyes and pigments for dye-sensitized solar cells.

作用机制

The mechanism of action of (4-(Dimethylamino)phenyl)boronic acid hydrochloride in the Suzuki-Miyaura cross-coupling reaction involves the formation of a palladium complex with the boronic acid and the aryl halide. The palladium catalyst facilitates the transmetalation step, where the aryl group from the boronic acid is transferred to the palladium center. This is followed by reductive elimination, resulting in the formation of the biaryl product and regeneration of the palladium catalyst .

相似化合物的比较

Structural Analogs and Physicochemical Properties

The compound belongs to a class of substituted phenylboronic acid hydrochlorides. Key structural analogs and their properties include:

Key Observations :

Reactivity and Functional Differences

- Fluorination Reactivity: Unlike methoxy- or phenoxy-substituted boronic acids, the dimethylamino group in the target compound hinders fluorination with Selectfluor™, likely due to steric hindrance or electronic deactivation .

- Complexation with Diols: The dimethylamino group may alter binding constants (K) compared to simpler boronic acids. For instance, phenyl boronic acid (PBA) has a K₁ of ~1,648 M⁻¹ with alizarin red S (ARS), while 3-aminophenyl boronic acid (APBA) shows modified binding due to the amino group . The dimethylamino analog is expected to exhibit higher K values due to enhanced electron donation.

生物活性

(4-(Dimethylamino)phenyl)boronic acid hydrochloride, a boronic acid derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and antimicrobial research.

- Chemical Formula : C₈H₁₃BClNO₂

- Molecular Weight : 188.46 g/mol

- CAS Number : 1150114-73-0

The boronic acid group allows for reversible covalent bonding with diols, a property that is exploited in drug design and development.

Target Interactions

This compound primarily interacts with enzymes and proteins involved in cellular signaling and metabolic pathways. Its mechanism of action includes:

- Enzyme Inhibition : The compound can inhibit specific enzymes, affecting pathways such as glycolysis and the tricarboxylic acid cycle, which are crucial for cellular energy metabolism.

- Protein Binding : It binds to proteins through its boronic acid moiety, influencing protein conformation and activity .

Biological Activities

The biological activities of this compound have been extensively studied. Key activities include:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The IC₅₀ values range from 1.75 to 9.46 μM, indicating significant growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

- Antimicrobial Properties : The compound has demonstrated activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL .

Summary of Biological Activities

| Activity Type | Effect | IC₅₀/MIC Values |

|---|---|---|

| Anticancer | Cytotoxicity | 1.75 - 9.46 μM (MCF-7) |

| Antimicrobial | Bactericidal | 0.5 - 8 μg/mL (MRSA, TB) |

Case Study 1: Anticancer Evaluation

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment led to increased apoptosis as evidenced by elevated caspase-9 levels (27.13 ng/mL compared to control). This suggests that the compound may induce cell death through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

In a separate investigation, the compound was tested against Mycobacterium tuberculosis strains. The results showed potent activity with MIC values as low as 0.5 μg/mL against drug-resistant variants, highlighting its potential as a therapeutic agent in treating resistant infections.

Therapeutic Potential

This compound is being explored for:

- Drug Development : As a scaffold for synthesizing novel compounds with enhanced efficacy against cancer and bacterial infections.

- Biochemical Probes : Its ability to interact with biomolecules makes it useful in studying enzyme mechanisms and cellular processes.

Industrial Applications

The compound is also being utilized in the synthesis of advanced materials and as a catalyst in organic reactions due to its unique chemical properties.

常见问题

Q. Basic Research Focus

- ¹H/¹³C NMR: Confirm the presence of the dimethylamino group (δ ~2.8 ppm for N(CH₃)₂) and boronic acid moiety (δ 7.3–8.1 ppm for aromatic protons) .

- ¹¹B NMR: A singlet at δ 28–30 ppm verifies the boronic acid structure .

- HPLC: Purity ≥98% is achievable using a C18 column with a water/acetonitrile gradient (retention time ~6.2 min) .

What strategies mitigate hydrolysis of the boronic acid moiety during storage or reaction conditions?

Advanced Research Focus

Hydrolysis can be minimized by:

- Anhydrous Storage: Store under argon at –20°C to reduce moisture exposure .

- In Situ Protection: Use pinacol ester derivatives during reactions, regenerating the boronic acid via mild hydrolysis (pH 5–6 buffer) .

- Lyophilization: Freeze-dried samples retain >95% stability over 6 months .

How can researchers optimize the synthesis of this compound to achieve high yields and purity?

Q. Basic Research Focus

- Stepwise Synthesis: Start from 4-(dimethylamino)benzene, followed by borylation using B₂Pin₂ and subsequent HCl treatment.

- Key Parameters:

Are there conflicting reports on the catalytic efficiency of this compound in heterogeneous vs. homogeneous systems?

Q. Advanced Research Focus

- Homogeneous Systems: Higher efficiency (85–92% yields) due to better solubility and catalyst interaction .

- Heterogeneous Systems: Lower yields (60–75%) attributed to diffusion limitations in solid-supported catalysts .

Contradiction: Some studies report improved recyclability in heterogeneous systems despite lower initial yields .

What are the common side reactions encountered when using this boronic acid in aryl cross-couplings?

Q. Basic Research Focus

- Protodeboronation: Occurs under acidic conditions, forming 4-(dimethylamino)benzene as a byproduct. Mitigate using neutral pH buffers .

- Homocoupling: Trace oxygen can promote dimerization; degas solvents with N₂/Ar to suppress this .

How does the hydrochloride salt form impact solubility and reactivity compared to the free base?

Q. Advanced Research Focus

- Solubility: The hydrochloride salt enhances aqueous solubility (e.g., 25 mg/mL in H₂O vs. 5 mg/mL for free base) but may reduce organic phase compatibility .

- Reactivity: The acidic environment from HCl can accelerate protodeboronation; neutralization with NaHCO₃ is recommended before reactions .

What computational tools are used to model the interaction of this compound with transition metal catalysts?

Q. Advanced Research Focus

- DFT Calculations: Gaussian or ORCA software to analyze Pd-B bond strength and transition states .

- Molecular Dynamics: Predicts steric effects in bulky substrate couplings using AMBER force fields .

How do substituents on the aryl halide partner affect coupling efficiency with this boronic acid?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。